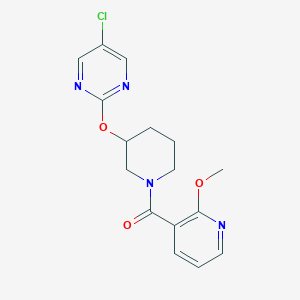![molecular formula C15H18Cl2N2OS B2628472 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide CAS No. 1181865-44-0](/img/structure/B2628472.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide, also known as D4476, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound has been shown to inhibit several protein kinases, including casein kinase 1 (CK1) and glycogen synthase kinase 3 (GSK3), both of which play important roles in cellular processes such as cell division, differentiation, and apoptosis.
作用机制
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide works by binding to the ATP-binding site of CK1 and GSK3, thereby inhibiting their activity. This inhibition leads to downstream effects on various cellular pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the mTOR pathway.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide has been shown to have a variety of biochemical and physiological effects. For example, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide has been shown to inhibit the phosphorylation of tau protein, which is implicated in the pathogenesis of Alzheimer's disease. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide has been shown to inhibit the expression of inflammatory cytokines, which may have implications for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide in lab experiments is its specificity for CK1 and GSK3. This specificity allows researchers to study the effects of inhibiting these kinases without affecting other cellular processes. However, one limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide is its relatively low potency compared to other kinase inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects or toxicity.
未来方向
There are several potential future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide. One area of interest is the development of more potent and selective inhibitors of CK1 and GSK3. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the therapeutic potential of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide could be explored in preclinical models of various diseases, including cancer, Alzheimer's disease, and inflammatory diseases.
合成方法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide involves the reaction of 2,5-dichlorothiophenol with 2-bromo-2-methylpropanenitrile, followed by the addition of 2-amino-3,3-dimethylbutanoic acid and subsequent cyclization to form the final product. The yield of this synthesis method is approximately 56%.
科学研究应用
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide has been widely used in scientific research as a tool to study the roles of CK1 and GSK3 in various cellular processes. For example, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide has been used to study the role of CK1 in the regulation of circadian rhythms and the role of GSK3 in the regulation of insulin signaling.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,5-dichlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2OS/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-7-11(16)5-6-12(13)17/h5-7,9-10H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQAUXGYSPCPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate](/img/structure/B2628391.png)
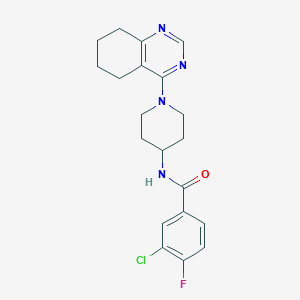
![6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2628394.png)
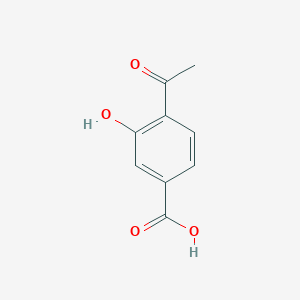
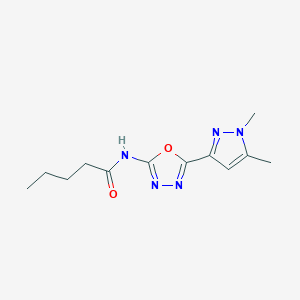
![3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2628398.png)



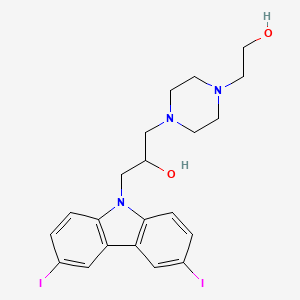
![2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2628405.png)
![4-Methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2628408.png)

